molecular formula C13H10ClN3O3S B2960702 6-chloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-3-sulfonamide CAS No. 1394786-51-6

6-chloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-3-sulfonamide

Cat. No.: B2960702
CAS No.: 1394786-51-6
M. Wt: 323.75
InChI Key: JDWKQIRDBIZKSI-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring substituted with a chloro group and a sulfonamide group, as well as an isoindole moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of an appropriate precursor, such as a substituted phthalic anhydride, under acidic conditions. Subsequent chlorination and sulfonation steps are then employed to introduce the chloro and sulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced purification techniques, such as recrystallization or chromatography, are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its unique structure allows it to modulate biological pathways, making it a candidate for the treatment of various diseases.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important building block in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 6-chloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's sulfonamide group, in particular, is known to bind to certain enzymes, inhibiting their activity and thereby modulating biological processes.

Comparison with Similar Compounds

  • 6-Chloro-N-(2,3-dihydro-1H-isoindol-5-yl)pyridine-3-sulfonamide

  • 6-Chloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-sulfonamide

  • 6-Chloro-N-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)pyridine-3-sulfonamide

Uniqueness: Compared to its analogs, 6-chloro-N-(3-oxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-3-sulfonamide stands out due to its specific substitution pattern and the presence of the oxo group on the isoindole ring. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-chloro-N-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c14-12-4-3-10(7-15-12)21(19,20)17-9-2-1-8-6-16-13(18)11(8)5-9/h1-5,7,17H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWKQIRDBIZKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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